BenchChemオンラインストアへようこそ!

2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole (CAS 139549-15-8) is a heterobicyclic building block comprising a saturated cyclohexane ring fused to a chloromethyl-substituted oxazole. It is supplied as a corrosive liquid (H314) requiring storage at 4 °C.

Molecular Formula C8H10ClNO
Molecular Weight 171.62
CAS No. 139549-15-8
Cat. No. B2893427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole
CAS139549-15-8
Molecular FormulaC8H10ClNO
Molecular Weight171.62
Structural Identifiers
SMILESC1CCC2=C(C1)N=C(O2)CCl
InChIInChI=1S/C8H10ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2
InChIKeyOFFGRJKZQUZCIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole CAS 139549-15-8: Physicochemical Profile and Scaffold Identity for Informed Procurement


2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole (CAS 139549-15-8) is a heterobicyclic building block comprising a saturated cyclohexane ring fused to a chloromethyl-substituted oxazole [1]. It is supplied as a corrosive liquid (H314) requiring storage at 4 °C [2]. The saturated tetrahydrobenzoxazole core distinguishes it from fully aromatic benzoxazole analogs, conferring measurably lower lipophilicity (XLogP3-AA = 1.8) and a distinct reactivity profile at the 2-chloromethyl position [1][3].

Why 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole Cannot Be Swapped with Aromatic Chloromethylbenzoxazoles


Procurement decisions for chloromethylbenzoxazole building blocks often overlook the saturated tetrahydro variant in favor of the more common aromatic 2-(chloromethyl)-1,3-benzoxazole. This substitution is not chemically equivalent: the saturated ring reduces lipophilicity by 0.4 logP units (XLogP3-AA: 1.8 vs 2.2), alters the physical state from solid to liquid at ambient temperature, and modulates the electrophilicity of the chloromethyl group via electronic differences in the oxazole ring [1][2]. These properties directly affect solubility, handling compatibility with automated synthesis platforms, and reaction kinetics in nucleophilic displacement steps, making generic substitution scientifically invalid without case-specific validation.

Head-to-Head Evidence: Quantifying the Differentiation of 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole


Reduced Lipophilicity vs. Aromatic 2-(Chloromethyl)-1,3-benzoxazole

Computational analysis reveals that the target compound has an XLogP3-AA of 1.8, which is 0.4 log units lower than the aromatic analog 2-(chloromethyl)-1,3-benzoxazole (XLogP3-AA = 2.2) [1]. Lower lipophilicity correlates with improved aqueous solubility and reduced non-specific protein binding, a critical parameter for CNS and systemic drug discovery programs where the aromatic analog would be predicted to have approximately 2.5-fold higher partition into lipid phases.

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

Physical State Differential Enables Automated Liquid Handling vs. Solid Weighing

The target compound is supplied and stored as a liquid at ambient temperature (storage condition: 4 °C), whereas the aromatic comparator 2-(chloromethyl)-1,3-benzoxazole is a solid (boiling point 75 °C at 0.2 mmHg, indicative of solid at STP) [1]. This fundamental physical state difference eliminates the need for dissolution steps in liquid-dispensing robots and reduces gravimetric error during parallel synthesis campaigns.

Combinatorial Chemistry Automated Synthesis High-Throughput Screening

Validated Synthetic Tractability in HIV-1 Reverse Transcriptase Inhibitor Series

In the landmark J. Med. Chem. 1992 study by Saari et al., the iodo-analog 2-(iodomethyl)-4,5,6,7-tetrahydrobenzoxazole was employed to alkylate 3-aminopyridin-2(1H)-one derivatives, yielding potent HIV-1 RT inhibitors (e.g., L-697,639 with IC50 = 19 nM) [1]. The target chloromethyl compound serves as the direct precursor to this iodo intermediate via Finkelstein halogen exchange (NaI/acetone, 50% yield), establishing its unequivocal role in a clinically evaluated chemical series. No equivalent pathway exists from the aromatic 2-(chloromethyl)-1,3-benzoxazole, which would produce a structurally divergent scaffold.

Antiviral Drug Discovery Nucleophilic Substitution Process Chemistry

High-Value Procurement Scenarios for 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole CAS 139549-15-8


Lead Optimization Campaigns Requiring Reduced LogP in Benzoxazole-Based Kinase or GPCR Ligands

When medicinal chemistry teams identify aromatic benzoxazole hits with promising target affinity but suboptimal solubility or high non-specific binding, the tetrahydro variant offers a direct scaffold hop that lowers computed lipophilicity by 0.4 logP units [1]. This can improve developability without sacrificing the chloromethyl synthetic handle needed for parallel library synthesis.

Automated Parallel Synthesis Requiring Liquid Building Blocks for Direct Liquid Dispensing

Core facilities running automated synthesis platforms (e.g., Chemspeed, Tecan) benefit from the liquid physical state of this compound, eliminating the solvent pre-dissolution step required for solid chloromethylbenzoxazole analogs [2]. This streamlines workflow and improves dispensing accuracy in 96- or 384-well formats.

Resynthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Intermediates

Groups replicating or expanding the 3-aminopyridin-2(1H)-one NNRTI series originally described by Saari et al. must procure this specific tetrahydrobenzoxazole building block as the halogen-exchange precursor to the key 2-(iodomethyl) intermediate [3]. No aromatic surrogate reproduces the tetrahedral geometry of the saturated ring that is essential for the reported RT inhibition activity.

Quote Request

Request a Quote for 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.